molecular formula C19H20Cl2N2O3S B3665161 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

Cat. No.: B3665161
M. Wt: 427.3 g/mol
InChI Key: LSEFWSJERQJSOE-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its potential therapeutic applications and unique chemical properties, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide involves several steps, typically starting with the preparation of the core benzamide structure. The synthetic route often includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with aniline to form the benzamide core.

    Introduction of the Piperidine Group:

    Sulfonylation: The final step involves the sulfonylation of the piperidine group using a suitable sulfonyl chloride reagent.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms on the benzene ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide can be compared with other similar compounds, such as:

    2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide: This compound has a similar structure but includes a fluorine atom, which can alter its chemical and biological properties.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-13-7-9-23(10-8-13)27(25,26)18-11-15(16(20)12-17(18)21)19(24)22-14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEFWSJERQJSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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